molecular formula C10H22O B092798 3,6-Dimethyloctan-3-ol CAS No. 151-19-9

3,6-Dimethyloctan-3-ol

Cat. No. B092798
Key on ui cas rn: 151-19-9
M. Wt: 158.28 g/mol
InChI Key: NPHCXUPGMINOPP-UHFFFAOYSA-N
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Patent
US05648190

Procedure details

A mixed solution of the whole amount of the above-described resin grain dispersion (as seed) and 10 g of Dispersion Stabilizing Resin (Q-1) was heated to a temperature of 60° C. under nitrogen gas stream with stirring. To the mixture was added dropwise a mixture of 85 g of benzyl methacrylate, 15 g of methyl acrylate, 1.0 g of methyl 3-mercaptopropionate, 0.8 g of AIVN and 200 g of Isopar H over a period of 2 hours, followed by further reacting for 2 hours. Then 0.8 g of AIVN was added to the reaction mixture, the temperature thereof was raised to 70° C., and the reaction was conducted for 2 hours. Further, 0.6 g of AIVN was added thereto, followed by reacting for 3 hours. After cooling, the reaction mixture was passed through a nylon cloth of 200 mesh to obtain a white dispersion which was a latex of good monodispersity having a polymerization ratio of 98% and an average grain diameter of 0.25 μm.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[CH2:7][C:8]1[CH:13]=[CH:12]C=[CH:10][CH:9]=1)(=O)C(C)=C.[C:14]([O:18]C)(=O)[CH:15]=[CH2:16].S[CH2:21]CC(OC)=O.CC(N=NC(C#N)(C)C)(C#N)C.CCCCCCCCC(C)C>>[CH3:10][CH2:9][CH:8]([CH2:13][CH2:12][C:14]([OH:18])([CH2:15][CH3:16])[CH3:21])[CH3:7]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
200 g
Type
reactant
Smiles
CCCCCCCCC(C)C
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the temperature thereof was raised to 70° C.
WAIT
Type
WAIT
Details
the reaction was conducted for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
by reacting for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to obtain a white dispersion which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CCC(C)CCC(C)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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